molecular formula C22H24N4O2S B4928177 N-(1-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide

N-(1-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide

货号 B4928177
分子量: 408.5 g/mol
InChI 键: GTGVLFMEVWFCLH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide, commonly known as AT-101, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has shown promising results in preclinical studies, and its mechanism of action and biochemical effects have been extensively investigated.

科学研究应用

AT-101 has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and enhance the efficacy of chemotherapy and radiation therapy. AT-101 has been tested in various cancer models, including breast cancer, prostate cancer, lung cancer, and leukemia, and has shown promising results in preclinical studies.

作用机制

AT-101 exerts its anticancer effects by inhibiting the anti-apoptotic protein Bcl-2. Bcl-2 is overexpressed in many types of cancer, and its inhibition leads to the activation of the intrinsic apoptotic pathway, resulting in cancer cell death. AT-101 also inhibits the anti-apoptotic protein Mcl-1, which further enhances its pro-apoptotic effects.
Biochemical and Physiological Effects:
AT-101 has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and enhance the efficacy of chemotherapy and radiation therapy. The compound has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. AT-101 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

实验室实验的优点和局限性

One of the advantages of AT-101 is its specificity for Bcl-2 and Mcl-1, which makes it a promising candidate for cancer therapy. However, the compound has also been shown to inhibit other proteins, such as Bcl-xL, which may limit its efficacy. Another limitation of AT-101 is its potential toxicity, which needs to be carefully evaluated in clinical trials.

未来方向

There are several future directions for the research on AT-101. One direction is to investigate the combination of AT-101 with other anticancer agents, such as chemotherapy and immunotherapy, to enhance its efficacy. Another direction is to explore the potential use of AT-101 in the treatment of other diseases, such as autoimmune disorders. The development of more specific and potent inhibitors of Bcl-2 and Mcl-1 is also an area of active research. Finally, the evaluation of the safety and efficacy of AT-101 in clinical trials is necessary to determine its potential as a cancer therapy.

合成方法

The synthesis of AT-101 involves the reaction of 5-acetyl-3-thiophenemethyl chloride with 1-(4-piperidinyl)-1H-pyrazole-5-carboxylic acid, followed by the reaction of the resulting intermediate with 4-aminobenzamide. The final product is obtained through purification and isolation steps. The synthesis of AT-101 is a complex process that requires expertise in organic chemistry.

属性

IUPAC Name

N-[2-[1-[(5-acetylthiophen-3-yl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c1-16(27)20-13-17(15-29-20)14-25-11-8-19(9-12-25)26-21(7-10-23-26)24-22(28)18-5-3-2-4-6-18/h2-7,10,13,15,19H,8-9,11-12,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGVLFMEVWFCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CS1)CN2CCC(CC2)N3C(=CC=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。